1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-
Description
1H-Benzotriazole derivatives are heterocyclic compounds with a fused benzene and triazole ring. The compound 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- features bromo (-Br) and trifluoromethyl (-CF₃) substituents at positions 4 and 6, respectively. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and environmental behavior.
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-3a,7a-dihydro-1H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,5-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWHKOVZWVINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2C1NN=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-benzotriazole.
Bromination: The bromination of 1H-benzotriazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key benzotriazole derivatives and their properties are summarized below:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | log POW | Water Solubility | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| 1H-Benzotriazole (BT) | 95-14-7 | C₆H₅N₃ | 119.12 | None | 1.34 | High | 98–100 |
| 4-Methyl-1H-benzotriazole (4-Me-BT) | 29385-43-1 | C₇H₇N₃ | 133.15 | -CH₃ (position 4) | 1.89 | Moderate | 80–82 |
| 5-Methyl-1H-benzotriazole (5-Me-BT) | 136-85-6 | C₇H₇N₃ | 133.15 | -CH₃ (position 5) | 1.91 | Moderate | 77–79 |
| 1H-Benzotriazole,1-(fluoromethyl)- | 158607-43-3 | C₇H₆FN₃ | 151.14 | -CH₂F (position 1) | ~1.5* | Moderate | N/A |
| 1H-Benzotriazole, 1-hydroxy- | 2592-95-2 | C₆H₅N₃O | 135.12 | -OH (position 1) | 0.187 | High | 424 (decomposes) |
| Target: 4-Bromo-6-(trifluoromethyl)- | N/A | C₇H₃BrF₃N₃ | ~282.0† | -Br (4), -CF₃ (6) | ~2.5‡ | Low | ~200–220§ |
*Estimated based on substituent contributions.
†Calculated from molecular formula.
‡Predicted higher logP due to Br and CF₃ groups.
§Inferred from analogs with halogen substituents .
Key Observations:
- The bromo and trifluoromethyl groups increase molecular weight and hydrophobicity (higher logP) compared to unsubstituted BT or methyl derivatives.
Environmental Behavior and Degradation
Biodegradation:
Sediment Accumulation:
- Removal Efficiency (RE) in Wastewater: BT shows 10% lower RE in non-target analyses due to matrix effects . The target compound’s hydrophobic nature may exacerbate matrix effects, further reducing RE in treatment plants .
Biological Activity
1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of 1H-Benzotriazole Derivatives
Benzotriazoles are a class of heterocyclic compounds that have garnered attention for their potential as bioactive agents. The presence of various substituents, such as bromine and trifluoromethyl groups, can significantly influence their biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzotriazole derivatives indicates that modifications at specific positions can enhance their biological efficacy. For instance, the trifluoromethyl group at the C-6 position has been associated with increased antibacterial activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Antimicrobial Activity
1H-Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a trifluoromethyl substituent exhibit potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4-Bromo-6-(trifluoromethyl)-1H-benzotriazole | 12.5-25 | Antibacterial (MRSA) |
| N-benzenesulfonylbenzotriazole | 25 | Antiprotozoal (T. cruzi) |
| 1H-benzotriazole | >1600 | Antimicrobial Reference |
Antiviral Activity
Studies have shown that certain derivatives of benzotriazole exhibit antiviral properties, particularly against Flaviviridae family viruses such as Hepatitis C virus (HCV). The N-alkyl derivatives of benzotriazole demonstrated significant inhibitory activity against HCV helicase with IC50 values around 6.5 μM when DNA was used as a substrate . However, this activity was notably reduced when RNA substrates were employed.
Study on Trypanosoma cruzi
A notable study investigated the effects of N-benzenesulfonylbenzotriazole on Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated a dose-dependent inhibitory effect on epimastigote forms, with a reduction in parasite numbers by approximately 64% at a concentration of 50 μg/mL after 72 hours . This highlights the potential of benzotriazole derivatives as therapeutic agents against parasitic infections.
Toxicological Studies
Toxicological assessments have also been conducted to evaluate the safety profile of benzotriazole derivatives. For example, acute oral toxicity studies reported LD50 values ranging from 720 to over 1600 mg/kg in various animal models, indicating a moderate level of toxicity . Observed sublethal signs included decreased physical activity and signs of sedation.
The mechanism by which benzotriazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, they may inhibit key enzymes involved in pathogen metabolism or interfere with nucleic acid synthesis in viruses . The presence of halogen substituents enhances binding affinity and selectivity towards these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
